Org 5222 glucuronide

Metabolite identification Glucuronidation pathway Bioanalytical reference standards

Org 5222 glucuronide (CAS 128923-28-4), systematically named N-desmethyl asenapine N-carbamoyl glucuronide, is a phase II metabolite of the atypical antipsychotic agent asenapine (Org. This dibenzoxepinopyrrolidine derivative is formed via N-demethylation of the parent drug followed by N-carbamoyl glucuronidation, a relatively unusual conjugation pathway.

Molecular Formula C23H22ClNO9
Molecular Weight 491.9 g/mol
CAS No. 128923-28-4
Cat. No. B045178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 5222 glucuronide
CAS128923-28-4
Synonyms1-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-2-carboxylate) β-D-Glucopyranuronic Acid;  2H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrole, β-D-Glucopyranuronic Acid Deriv.; 
Molecular FormulaC23H22ClNO9
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25
InChIInChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1
InChIKeyMONYWLCNIOIULX-NXYWHHHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Org 5222 Glucuronide (CAS 128923-28-4): A Critical Reference Standard for Asenapine Metabolism Studies


Org 5222 glucuronide (CAS 128923-28-4), systematically named N-desmethyl asenapine N-carbamoyl glucuronide, is a phase II metabolite of the atypical antipsychotic agent asenapine (Org 5222) [1]. This dibenzoxepinopyrrolidine derivative is formed via N-demethylation of the parent drug followed by N-carbamoyl glucuronidation, a relatively unusual conjugation pathway [2]. As a circulating and excretory metabolite identified in human plasma, urine, and feces following sublingual administration of asenapine, it serves as an essential analytical reference material for bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies [2].

Why Generic Substitution Fails: The Unique Structural and Metabolic Identity of Org 5222 Glucuronide


Substitution of Org 5222 glucuronide with structurally similar glucuronide conjugates or other asenapine metabolites is analytically invalid. This compound is distinguished by its specific N-carbamoyl glucuronide linkage formed exclusively on the N-desmethyl asenapine scaffold, a structure confirmed by LC-MS/MS and NMR spectrometry in the definitive human metabolism study [1]. Unlike the quantitatively predominant asenapine N+-glucuronide, which is formed via direct glucuronidation of the parent tertiary amine, Org 5222 glucuronide requires sequential N-demethylation (CYP1A2-mediated) followed by carbamoyl glucuronidation, representing a distinct metabolic branch . Its unique chromatographic retention time, mass spectral fragmentation pattern, and physicochemical properties preclude interchangeable use with any other asenapine-related metabolite or generic glucuronide standard.

Quantitative Differentiation Evidence for Org 5222 Glucuronide: Comparator-Based Selection Rationale


Structural Uniqueness: N-Carbamoyl Glucuronide vs. N+-Glucuronide Conjugates

Org 5222 glucuronide possesses an N-carbamoyl glucuronide moiety, distinguishing it from the principal circulating metabolite asenapine N+-glucuronide, which features a quaternary ammonium glucuronide linkage. The N-carbamoyl glucuronide structure was confirmed by comparison of retention times with an authentic synthesized reference compound using LC-MS/MS and, in some cases, NMR spectrometry [1]. This structural difference results in distinct chromatographic behavior and mass spectral fragmentation, making Org 5222 glucuronide the only acceptable reference standard for quantifying this specific metabolite in biological matrices.

Metabolite identification Glucuronidation pathway Bioanalytical reference standards

Circulating Abundance: Minor but Consistently Detected Plasma Metabolite

In the definitive human mass balance study, approximately 50% of drug-related material in human plasma was identified or quantified, with >70% of circulating radioactivity associated with conjugated metabolites [1]. The principal circulating metabolite was asenapine N+-glucuronide; Org 5222 glucuronide (N-desmethylasenapine-N-carbamoyl-glucuronide) was listed among the other identified circulating metabolites, alongside N-desmethylasenapine and asenapine 11-O-sulfate [1]. While the predominant species was asenapine N+-glucuronide, Org 5222 glucuronide was consistently detected as a discrete, quantifiable component in the metabolic profile, as confirmed by HPLC with radioactivity detection [1].

Pharmacokinetics Metabolite profiling Exposure assessment

Metabolic Pathway Specificity: N-Demethylation Followed by N-Carbamoyl Glucuronidation

Org 5222 glucuronide is formed through a two-step metabolic sequence: initial N-demethylation of asenapine (primarily mediated by CYP1A2) to yield N-desmethylasenapine, followed by N-carbamoyl glucuronidation [1]. This contrasts with the formation of asenapine N+-glucuronide, which occurs via direct glucuronidation of the parent drug by UGT1A4 without prior phase I modification . The involvement of sequential phase I and phase II metabolism makes Org 5222 glucuronide a specific biomarker for the integrated CYP1A2-UGT metabolic axis, a feature not shared by directly conjugated metabolites.

Drug metabolism CYP1A2 UGT enzymes Metabolic phenotyping

Physicochemical Differentiation from Parent Drug Asenapine

Org 5222 glucuronide exhibits markedly different predicted physicochemical properties compared to the parent drug asenapine. The glucuronide conjugate has a predicted LogP of 1.60 versus asenapine's LogP of 4.31 , reflecting substantially higher hydrophilicity due to the glucuronic acid moiety. The predicted pKa of 2.74±0.70 contrasts with the basic tertiary amine of asenapine (pKa ~7.8, estimated), and the molecular weight increases from 285.8 Da (asenapine) to 491.88 Da . These differences necessitate distinct extraction and chromatographic conditions for bioanalytical methods targeting this metabolite specifically.

Physicochemical properties LogP pKa Chromatographic method development

Excretory Profile: Dual Renal and Fecal Elimination Route

In the human mass balance study, mean total excretion reached ~90% of the administered radioactive dose, with ~50% appearing in urine and ~40% in feces [1]. Org 5222 glucuronide (N-desmethylasenapine-N-carbamoylglucuronide) was specifically identified among the excretory metabolites in both matrices [1]. This contrasts with unchanged asenapine, which was detected only in feces [1]. The presence of the glucuronide conjugate in urine is consistent with the enhanced water solubility conferred by glucuronidation (predicted LogP 1.60 vs. 4.31 for parent), facilitating renal elimination of this metabolite.

Excretion balance Mass balance study Renal clearance Metabolite disposal

Best Research and Industrial Application Scenarios for Org 5222 Glucuronide (CAS 128923-28-4)


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring of Asenapine

Org 5222 glucuronide is an essential reference standard for developing and validating LC-MS/MS methods intended for comprehensive asenapine therapeutic drug monitoring (TDM). Its distinct N-carbamoyl glucuronide structure requires specific multiple reaction monitoring (MRM) transitions that differ from those of asenapine N+-glucuronide and the parent drug [1]. Inclusion of this metabolite in TDM panels enables assessment of the complete metabolic profile and may reveal patient non-adherence or altered metabolism due to CYP1A2 polymorphisms or drug-drug interactions [1]. The predicted hydrophilicity (LogP 1.60) necessitates tailored sample preparation protocols distinct from those optimized for the lipophilic parent drug (LogP 4.31) .

Pharmacogenetic and Drug-Drug Interaction Studies Targeting CYP1A2 Activity

Because Org 5222 glucuronide formation depends on sequential CYP1A2-mediated N-demethylation followed by N-carbamoyl glucuronidation, its plasma or urinary concentration ratio relative to asenapine N+-glucuronide (which bypasses CYP1A2) can serve as a specific phenotypic index of CYP1A2 activity [1]. This application is particularly relevant in drug-drug interaction (DDI) studies involving CYP1A2 inducers (e.g., smoking, omeprazole) or inhibitors (e.g., fluvoxamine, ciprofloxacin), where the differential effect on the two metabolic branches can be quantified [1].

Forensic and Compliance Testing Utilizing Urinary Metabolite Detection

Unlike the parent drug asenapine, which is absent from urine, Org 5222 glucuronide is excreted in urine as part of the ~50% renal elimination pathway [1]. This urinary accessibility makes the compound a valuable target for developing non-invasive compliance monitoring assays. Forensic toxicology laboratories can utilize the reference standard to confirm asenapine intake via urine screening, with the added specificity that detection of the N-carbamoyl glucuronide conjugate (as opposed to the N+-glucuronide alone) confirms the drug has undergone the full phase I + phase II metabolic pathway [1].

In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant Enzymes

Org 5222 glucuronide serves as a critical analytical endpoint in in vitro metabolism studies designed to elucidate the contributions of specific UGT isoforms to N-carbamoyl glucuronidation or to evaluate species differences in asenapine metabolism. The authentic reference standard enables quantification of metabolite formation kinetics in human hepatocyte incubations or recombinant UGT assays, supporting the extrapolation of preclinical metabolism data to humans as required by regulatory guidances [1].

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